

physical and chemical properties of 1-Benzhydryl-2-thiourea

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Benzhydryl-2-thiourea**

Cat. No.: **B1273797**

[Get Quote](#)

An In-depth Technical Guide to 1-Benzhydryl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-Benzhydryl-2-thiourea**. It includes a summary of its key quantitative data, a detailed experimental protocol for its synthesis, and an analysis of its spectral data. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Core Physicochemical Properties

1-Benzhydryl-2-thiourea, also known as N-benzhydrylthiourea, is a derivative of thiourea characterized by the presence of a bulky benzhydryl group. This structural feature significantly influences its physical and chemical properties.

Property	Value	Reference
CAS Number	92192-94-4	[1]
Molecular Formula	C ₁₄ H ₁₄ N ₂ S	[1]
Molecular Weight	242.34 g/mol	[1]
Melting Point	184 °C	[2]
Predicted XlogP	2.8	[3]

Synthesis and Experimental Protocol

While a specific detailed protocol for the synthesis of **1-Benzhydryl-2-thiourea** is not readily available in the cited literature, a general and widely applicable method for the synthesis of N-substituted thioureas involves the reaction of the corresponding amine with an isothiocyanate. A plausible synthetic route for **1-Benzhydryl-2-thiourea** is outlined below, based on common organic synthesis methodologies.

A potential synthetic pathway involves the reaction of benzhydrylamine with a source of thiocyanic acid or by reacting benzhydryl isothiocyanate with ammonia. Another feasible approach is the reaction of benzhydrol with thiourea in the presence of a strong acid, which would proceed via an S-benzhydrylthiouronium salt intermediate.

General Experimental Protocol for the Synthesis of N-Aryl Thiourea Derivatives:

The synthesis of N-aryl thiourea derivatives can be achieved by the reaction of anilines with ammonium thiocyanate. This general procedure can be adapted for the synthesis of **1-Benzhydryl-2-thiourea** by substituting aniline with benzhydrylamine.

[Click to download full resolution via product page](#)

Detailed Steps:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzhydrylamine in a suitable organic solvent such as acetonitrile.

- Reagent Addition: Add an equimolar amount of ammonium thiocyanate to the solution.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
- Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified **1-Benzhydryl-2-thiourea**.
- Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Spectral Data Analysis

Although experimental spectra for **1-Benzhydryl-2-thiourea** are not widely published, predicted data and analysis of related compounds can provide valuable insights into its spectral characteristics.

Mass Spectrometry:

Predicted mass spectral data for **1-Benzhydryl-2-thiourea** suggests the following adducts:

- $[M+H]^+$: m/z 243.09505
- $[M+Na]^+$: m/z 265.07699[3]

The fragmentation pattern in mass spectrometry of thiourea derivatives is influenced by the substituents. For **1-Benzhydryl-2-thiourea**, fragmentation is expected to involve cleavage of the bond between the benzhydryl group and the thiourea moiety, leading to characteristic fragment ions.

NMR Spectroscopy:

The ^1H and ^{13}C NMR spectra of thiourea derivatives are well-documented. For **1-Benzhydryl-2-thiourea**, the following characteristic signals would be expected:

- ^1H NMR: Aromatic protons of the two phenyl rings would appear as multiplets in the downfield region (typically δ 7.0-7.5 ppm). The methine proton of the benzhydryl group would likely appear as a singlet or a multiplet depending on coupling with adjacent protons. The N-H protons of the thiourea group would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.
- ^{13}C NMR: The carbon signals of the aromatic rings would appear in the range of δ 120-140 ppm. The methine carbon of the benzhydryl group would be expected in the aliphatic region. The thiocarbonyl carbon (C=S) would appear significantly downfield, a characteristic feature of thioureas.

Infrared (IR) Spectroscopy:

The IR spectrum of **1-Benzhydryl-2-thiourea** would exhibit characteristic absorption bands for the functional groups present:

- N-H stretching: Typically observed in the region of 3100-3400 cm^{-1} .
- C-H stretching (aromatic and aliphatic): Around 3000-3100 cm^{-1} and 2850-3000 cm^{-1} , respectively.
- C=S stretching (thiocarbonyl): This is a key absorption and is typically found in the region of 700-850 cm^{-1} .
- C-N stretching: In the range of 1200-1400 cm^{-1} .
- Aromatic C=C stretching: Bands in the region of 1400-1600 cm^{-1} .

Potential Biological Activities

While specific biological activity data for **1-Benzhydryl-2-thiourea** is limited in the public domain, the broader class of thiourea derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.

[Click to download full resolution via product page](#)

Antimicrobial Activity:

Numerous N-substituted thiourea derivatives have demonstrated significant activity against a variety of bacterial and fungal strains. The presence of aromatic and bulky substituents can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. Studies on N-phenyl and N-benzoylthiourea derivatives have shown selective activity against Gram-positive bacteria and fungi.[\[2\]](#)[\[4\]](#)

Anticancer Activity:

Thiourea derivatives are a known class of compounds with potential anticancer properties. Some derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer.[\[5\]](#)[\[6\]](#) The mechanism of action can vary, with some compounds acting as inhibitors of key enzymes involved in cancer cell proliferation.

Antiviral Activity:

Certain thiourea derivatives have been investigated for their antiviral properties, including activity against enterovirus 71.[\[7\]](#)[\[8\]](#) The structural diversity of thiourea derivatives allows for the tuning of their biological activity against specific viral targets.

Given the structural features of **1-Benzhydryl-2-thiourea**, particularly the bulky and lipophilic benzhydryl group, it is a candidate for further investigation into its potential antimicrobial, anticancer, and antiviral activities.

Conclusion

1-Benzhydryl-2-thiourea is a thiourea derivative with distinct physicochemical properties conferred by its benzhydryl substituent. While detailed experimental data for this specific compound is not extensively available, established synthetic methodologies and spectroscopic trends for related compounds provide a solid foundation for its preparation and characterization. The diverse biological activities reported for the broader class of thiourea derivatives suggest that **1-Benzhydryl-2-thiourea** warrants further investigation as a potential therapeutic agent. This technical guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzoylthiourea | C8H8N2OS | CID 2735473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anticancer Activity of New N,N'-Diarylthiourea Derivative against Breast Cancer Cells | MDPI [mdpi.com]
- 7. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-Benzhydryl-2-thiourea]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273797#physical-and-chemical-properties-of-1-benzhydryl-2-thiourea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com